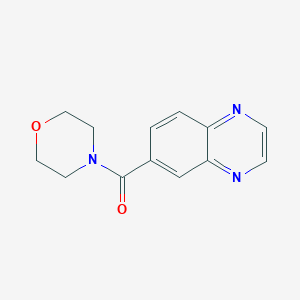

Morpholino(quinoxalin-6-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-yl(quinoxalin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-13(16-5-7-18-8-6-16)10-1-2-11-12(9-10)15-4-3-14-11/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQACKBFPJVQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=NC=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350657 | |

| Record name | MORPHOLIN-4-YL-QUINOXALIN-6-YL-METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312319-71-4 | |

| Record name | MORPHOLIN-4-YL-QUINOXALIN-6-YL-METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Morpholino(quinoxalin-6-yl)methanone: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of Morpholino(quinoxalin-6-yl)methanone, a heterocyclic compound featuring a quinoxaline core coupled with a morpholine moiety. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its fundamental properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on the well-established pharmacology of the quinoxaline class of compounds.

Core Properties and Physicochemical Data

This compound is a small molecule that belongs to the broader family of quinoxalines, which are bicyclic aromatic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1] The incorporation of a morpholine group via a carbonyl linker at the 6-position of the quinoxaline ring system is a key structural feature that can significantly influence its physicochemical properties and biological activity.

| Property | Value | Source |

| IUPAC Name | (Morpholin-4-yl)(quinoxalin-6-yl)methanone | - |

| CAS Number | 312319-71-4 | [2] |

| Molecular Formula | C13H13N3O2 | [2] |

| Molecular Weight | 243.26 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| Purity | 97% (as commercially available) | [2] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amide coupling reaction. This involves the activation of quinoxaline-6-carboxylic acid followed by its reaction with morpholine. A general and reliable method is outlined below, based on established procedures for the synthesis of quinoxaline-carboxamides.[3]

Experimental Protocol: Amide Coupling

Objective: To synthesize this compound from quinoxaline-6-carboxylic acid and morpholine.

Materials:

-

Quinoxaline-6-carboxylic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Morpholine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Activation of the Carboxylic Acid:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend quinoxaline-6-carboxylic acid in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (or thionyl chloride) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. This indicates the formation of the acyl chloride.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude quinoxaline-6-carbonyl chloride.

-

-

Amide Bond Formation:

-

Dissolve the crude quinoxaline-6-carbonyl chloride in anhydrous DCM.

-

In a separate flask, dissolve morpholine and a base such as triethylamine (1.2-1.5 equivalents) in anhydrous DCM.

-

Cool the morpholine solution to 0 °C.

-

Slowly add the solution of quinoxaline-6-carbonyl chloride to the morpholine solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the mixture with saturated aqueous NaHCO3 solution to neutralize any remaining acid chloride and the hydrochloride salt of the base.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial during the acid activation step to prevent the reaction of the highly reactive acyl chloride with atmospheric moisture.

-

Catalytic DMF: DMF acts as a catalyst in the formation of the acyl chloride by forming a Vilsmeier intermediate, which is more reactive than the starting carboxylic acid.

-

Use of a Base: Triethylamine or another non-nucleophilic base is essential to neutralize the hydrochloric acid generated during the amide bond formation, driving the reaction to completion.

-

Aqueous Work-up: The aqueous work-up is a critical self-validating step to remove water-soluble byproducts and unreacted starting materials, ensuring a cleaner crude product for purification.

Synthesis Workflow Diagram

Caption: A schematic representation of the synthesis of this compound.

Potential Biological Activities and Mechanism of Action

Kinase Inhibition

A significant body of research has demonstrated that quinoxaline derivatives are potent inhibitors of various protein kinases.[5][6] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The morpholine moiety is also a common feature in many known kinase inhibitors, often contributing to improved potency and pharmacokinetic properties.[7]

Potential Kinase Targets:

-

Apoptosis signal-regulated kinase 1 (ASK1): ASK1 is a key mediator of cellular stress responses, and its inhibition is a promising strategy for treating inflammatory diseases and non-alcoholic steatohepatitis.[8]

-

Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. 4-morpholino-quinazoline derivatives have shown potent and selective inhibition of PI3Kα.[9]

-

Epidermal Growth Factor Receptor (EGFR): Quinoxalinone derivatives have been identified as potent inhibitors of mutant forms of EGFR, which are implicated in non-small cell lung cancer.[10]

-

Glycogen Synthase Kinase 3β (GSK-3β): Quinoxaline derivatives have been investigated as potential inhibitors of GSK-3β, a key enzyme in various cellular processes, including metabolism and neurodevelopment.[6]

Hypothesized Signaling Pathway Inhibition

Given the prevalence of kinase inhibitory activity among quinoxaline derivatives, this compound could potentially modulate a signaling pathway such as the PI3K/AKT/mTOR pathway.

Sources

- 1. longdom.org [longdom.org]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights | MDPI [mdpi.com]

Unveiling the Molecular Targets of Morpholino(quinoxalin-6-yl)methanone: A Technical Guide for Drug Discovery Professionals

Foreword: Charting a Course for Novel Target Discovery

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is only the initial step. The true challenge, and indeed the key to unlocking their full potential, lies in the precise elucidation of their biological targets and mechanism of action. This guide is designed for researchers, scientists, and drug development professionals who are navigating this complex process. We will use the novel chemical entity, Morpholino(quinoxalin-6-yl)methanone, as a central case study to illustrate a comprehensive, multi-pronged strategy for target identification and validation.

The selection of this particular molecule is deliberate. It embodies a confluence of two privileged heterocyclic scaffolds in medicinal chemistry: the quinoxaline and the morpholine moieties. Quinoxaline derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, often acting as kinase inhibitors.[1][2][3] The morpholine ring, a common feature in approved drugs, is frequently incorporated to enhance physicochemical properties and metabolic stability, and can be a key component of the pharmacophore for various enzyme inhibitors.[4][5] The fusion of these two motifs in this compound suggests a high probability of interesting biological activity, yet its specific targets remain uncharted territory.

This document eschews a rigid, templated approach. Instead, it presents a logical and scientifically-driven workflow, beginning with computational prediction and progressing through rigorous experimental validation. Each proposed step is accompanied by the underlying rationale, detailed protocols, and illustrative diagrams to provide a self-validating framework for your own target discovery campaigns. Our goal is to equip you not just with methods, but with the strategic thinking required to navigate the path from a promising hit compound to a well-understood lead candidate.

I. Foundational Strategy: An Integrated Approach to Target Deconvolution

The journey to identify the molecular targets of a novel compound is rarely linear. A robust strategy relies on the convergence of evidence from multiple, independent lines of inquiry. For this compound, we will employ a three-tiered approach: in silico prediction, direct biochemical identification, and in situ validation. This integrated workflow is designed to maximize the probability of success while minimizing the risk of false positives.

Figure 1: An integrated workflow for target identification.

II. In Silico Target Prediction: Generating the Initial Hypotheses

Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential biological targets of this compound. These "target fishing" approaches leverage the principle of chemical similarity, predicting that molecules with similar structures are likely to bind to similar proteins.

Web-based tools like SwissTargetPrediction can be employed for this purpose.[6] By inputting the 2D structure of this compound, the server compares it to a database of known ligands and predicts a ranked list of potential protein targets. Given the quinoxaline and morpholine motifs, it is highly probable that kinases, G-protein coupled receptors, and other enzymes will feature prominently in the output.[6] This predictive analysis is not definitive but serves to focus the subsequent experimental design. For instance, a high probability score for a particular kinase family would strongly justify a dedicated kinase profiling experiment.

III. Direct Biochemical Identification: Capturing the Molecular Partners

The cornerstone of target identification is the direct capture and identification of proteins that physically interact with the compound of interest. Here, we detail two powerful and complementary biochemical approaches.

A. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This technique, often considered the gold standard for target identification, involves immobilizing the small molecule to a solid support and using it as "bait" to fish out its binding partners from a complex biological sample, such as a cell lysate.[7][8][9] The captured proteins are then identified using high-resolution mass spectrometry.

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry.

-

Probe Synthesis:

-

Rationale: A linker arm must be chemically introduced onto the this compound scaffold at a position that is not critical for target binding. This linker will be used to attach the molecule to the affinity resin. A preliminary Structure-Activity Relationship (SAR) study can help identify suitable positions.

-

Protocol: Synthesize a derivative of this compound with a terminal functional group suitable for conjugation, such as a carboxylic acid or an amine.

-

-

Immobilization:

-

Rationale: Covalently couple the synthesized probe to an activated solid support. N-hydroxysuccinimide (NHS)-activated sepharose beads are a common choice for coupling amine-containing linkers.

-

Protocol:

-

Wash NHS-activated Sepharose beads with ice-cold 1 mM HCl.

-

Dissolve the linker-modified compound in a suitable buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).

-

Incubate the beads with the compound solution overnight at 4°C with gentle rotation.

-

Block any remaining active sites on the beads by incubating with a blocking agent (e.g., 1 M ethanolamine, pH 8.0).

-

Wash the beads extensively to remove any non-covalently bound compound.

-

-

-

Protein Binding:

-

Rationale: Incubate the immobilized probe with a cell lysate to allow for the binding of target proteins. A control experiment using beads without the immobilized compound is crucial to identify non-specific binders.

-

Protocol:

-

Prepare a cell lysate from a relevant cell line in a non-denaturing lysis buffer.

-

Incubate the lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C.

-

-

-

Washing and Elution:

-

Rationale: A series of washes with increasing stringency (e.g., increasing salt concentration) are performed to remove proteins that are weakly or non-specifically bound to the beads. The specifically bound proteins are then eluted.

-

Protocol:

-

Wash the beads several times with lysis buffer.

-

Elute the bound proteins using a competitive eluent (e.g., a high concentration of the free compound) or a denaturing solution (e.g., SDS-PAGE sample buffer).

-

-

-

Protein Identification by Mass Spectrometry:

-

Rationale: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, digested into peptides, and analyzed by LC-MS/MS.

-

Protocol:

-

Run the eluted proteins on a 1D SDS-PAGE gel and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue).

-

Excise the protein bands of interest.

-

Perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database.

-

-

| Parameter | Experimental Condition | Control | Rationale |

| Probe Immobilization | Covalent coupling to Sepharose beads | Beads with linker only (no compound) | Distinguishes compound-specific binding from non-specific matrix interactions. |

| Competitive Elution | Elution with excess free compound | Elution with buffer alone | Demonstrates that the eluted proteins were bound to the immobilized compound. |

| Cell Lysate | Native (non-denaturing) conditions | Preserves the native conformation of proteins for binding. |

Table 1: Key Parameters and Controls for AC-MS.

B. Kinase Profiling

Given the prevalence of quinoxaline and morpholine motifs in known kinase inhibitors, a direct screen of this compound against a panel of kinases is a highly rational and efficient approach to identify potential targets.[10][11] Several commercial services offer kinase profiling against hundreds of kinases, providing a rapid assessment of the compound's selectivity and potency.

-

Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is typically done by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced.[12][13] Radiometric assays, such as the 33P-ATP filter binding assay, remain a gold standard for their sensitivity and reliability.[14]

-

General Protocol:

-

A reaction mixture is prepared containing the kinase, its specific substrate, and ATP in a suitable kinase buffer.[15]

-

This compound is added at various concentrations.

-

The reaction is initiated by the addition of MgCl₂ and ATP.[12]

-

After a defined incubation period, the reaction is stopped.[13]

-

The extent of phosphorylation is quantified. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring the incorporated radioactivity.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated.

-

| Kinase Family | Rationale for Inclusion | Example Targets |

| Tyrosine Kinases | Quinoxaline derivatives are known to inhibit EGFR, VEGFR, etc. | EGFR, HER2, VEGFR2, Abl |

| Serine/Threonine Kinases | Morpholine-containing compounds are known PI3K/mTOR inhibitors. | PI3K, mTOR, Akt, CDK2 |

| MAP Kinases | Involved in key signaling pathways often dysregulated in disease. | ERK, JNK, p38 |

Table 2: Representative Kinase Families for Profiling.

IV. In Situ Target Validation: Confirming Engagement in a Cellular Context

While biochemical methods are powerful for identifying direct binding partners, it is crucial to confirm that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[16][17]

Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand to its target protein typically increases the thermal stability of the protein.[17] CETSA measures this stabilization by heating intact cells or cell lysates to various temperatures, followed by quantification of the remaining soluble protein.[16] A shift in the melting curve of a protein in the presence of the compound indicates direct target engagement.[17]

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

-

Cell Treatment:

-

Protocol: Treat cultured cells with this compound or a vehicle control for a specified period.[18]

-

-

Heating:

-

Protocol: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.[18]

-

-

Lysis and Separation:

-

Protocol: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated proteins by centrifugation.[16]

-

-

Quantification:

-

Protocol: Analyze the soluble fractions by Western blotting using an antibody specific for the putative target protein identified in the AC-MS or kinase profiling experiments.

-

Quantify the band intensities and plot them against the corresponding temperature to generate melting curves.

-

A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control confirms that this compound binds to and stabilizes the target protein in the cellular environment.

V. Synthesizing the Evidence: Building a Coherent Mechanistic Hypothesis

The true strength of this multi-faceted approach lies in the convergence of data. A protein identified by AC-MS that is also a hit in a kinase screen and is subsequently validated by CETSA represents a high-confidence target. By integrating the results from these orthogonal assays, a compelling, data-driven hypothesis for the mechanism of action of this compound can be constructed. Further downstream experiments, such as assessing the modulation of signaling pathways associated with the identified target, can then be pursued with a strong scientific foundation.

VI. References

-

Vertex AI Search. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.

-

PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

-

Promega Corporation. Kinase Selectivity Profiling System: General Panel Protocol.

-

PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.

-

NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.

-

PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.

-

ResearchGate. (2025). Biological activity of quinoxaline derivatives.

-

PubMed Central. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies.

-

Reaction Biology. KINASE PROFILING & SCREENING.

-

BrJAC. Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands.

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).

-

ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery.

-

NIH. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.

-

Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules.

-

ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.

-

ResearchGate. Top 15 target prediction for the newly designed....

-

Chromatography Online. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.

-

Protocols.io. (2023). In vitro kinase assay.

-

Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.

-

Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.

-

PubMed. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR.

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.

-

Broad Institute. Small-molecule Target and Pathway Identification.

-

Semantic Scholar. Biological Activity of Quinoxaline Derivatives.

-

PMC - NIH. (2013). Target deconvolution techniques in modern phenotypic profiling.

-

NCBI - NIH. (2012). Assay Development for Protein Kinase Enzymes.

-

MtoZ Biolabs. Target Identification Services.

-

ACS Publications. Determining Affinity-Selected Ligands and Estimating Binding Affinities by Online Size Exclusion Chromatography/Liquid Chromatography−Mass Spectrometry.

-

Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.

-

Sigma-Aldrich. Kinase Assay Kit.

-

N/A. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.

-

Nuvisan. Accelerate drug discovery with advanced target identification and validation services.

-

PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery.

-

RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.

-

YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery.

-

Frontiers. (2023). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries.

-

SciSpace. (2011). A computational approach to finding novel targets for existing drugs.

-

N/A. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification.

-

PubMed. (2020). Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Target Identification Services | MtoZ Biolabs [mtoz-biolabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. In vitro kinase assay [protocols.io]

- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. news-medical.net [news-medical.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacological Profile of Quinoxaline-Based Molecules: A Technical Guide for Drug Development Professionals

Abstract

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry. Its inherent aromatic and electron-deficient nature, coupled with the synthetic tractability to introduce a diverse array of substituents, has led to the discovery of a multitude of quinoxaline-based molecules with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of these molecules for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, antiviral, and neuroprotective properties, elucidating their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, or benzopyrazine, is a heterocyclic aromatic compound that has garnered significant attention in the field of drug discovery.[1] Its unique electronic properties and the ability to act as a versatile template for the design of targeted therapies have made it a cornerstone in the development of novel therapeutic agents.[2] Several quinoxaline-containing drugs have already reached the market, including the hepatitis C virus (HCV) protease inhibitors glecaprevir and voxilaprevir, and the anticancer agent erdafitinib, highlighting the clinical significance of this heterocyclic system.[3] This guide will explore the key therapeutic areas where quinoxaline derivatives have shown immense promise.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinoxaline derivatives have emerged as a prominent class of anticancer agents, with their mechanism of action often involving the inhibition of critical signaling pathways that drive tumor growth and progression.[4] Many of these compounds function as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Poly (ADP-ribose) polymerase-1 (PARP-1).[1][5][6]

VEGFR-2 Inhibition: A Strategy to Block Angiogenesis

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Quinoxaline-based molecules have been designed to specifically inhibit the kinase activity of VEGFR-2, thereby cutting off the tumor's blood supply.

A noteworthy example is a series of[7][8]triazolo[4,3-a]quinoxaline derivatives that have demonstrated potent VEGFR-2 inhibitory activity.[8] For instance, compounds 25d , 25e , 25i , and 27e from this series exhibited IC50 values ranging from 3.4 to 6.8 nM against VEGFR-2.[8] Another study reported a 3-methylquinoxaline derivative, compound 17b , as a highly potent VEGFR-2 inhibitor with an IC50 of 2.7 nM. These compounds typically feature pharmacophoric elements that enable them to bind to the ATP-binding site of the VEGFR-2 kinase domain.

Table 1: Anticancer Activity of Selected Quinoxaline-Based VEGFR-2 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| 25d | VEGFR-2 | 3.4 ± 0.3 | MCF-7 | 4.1 ± 0.4 | [8] |

| 25e | VEGFR-2 | 5.2 ± 0.4 | HepG2 | 11.7 ± 1.1 | [8] |

| 17b | VEGFR-2 | 2.7 | HepG-2 | 2.3 | |

| 11g | VEGFR-2 | 750 | HepG-2 | 4.50 | [9] |

EGFR Inhibition: Combating Proliferative Signaling

The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation.[5] The quinazoline scaffold has proven to be an effective framework for the development of EGFR inhibitors.[7] Structure-activity relationship (SAR) studies have shown that a longer chain linker between the quinazoline core and a triazole moiety is favorable for inhibitory activity against both EGFR and VEGFR-2.[7] For instance, compound 15 from a series of quinazoline derivatives displayed a 3.5-fold higher inhibitory activity on EGFR (IC50 = 5.9 nM) compared to the reference drug vandetanib.[7]

PARP-1 Inhibition: Inducing Synthetic Lethality in Cancer Cells

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 can lead to synthetic lethality, a state where the combination of two genetic defects is lethal to the cell, while either defect alone is not.[1]

Quinoxaline-based molecules have been developed as potent PARP-1 inhibitors. A study reported 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives as promising PARP-1 suppressors.[1] Compounds 8a and 5 from this series exhibited IC50 values of 2.31 nM and 3.05 nM, respectively, against PARP-1, which is more potent than the approved drug Olaparib (IC50 = 4.40 nM).[1]

Table 2: Anticancer Activity of Selected Quinoxaline-Based PARP-1 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| 8a | PARP-1 | 2.31 | MDA-MB-436 | - | [1] |

| 5 | PARP-1 | 3.05 | MDA-MB-436 | 2.57 | [1] |

| Olaparib (Reference) | PARP-1 | 4.40 | MDA-MB-436 | 8.90 | [1] |

Experimental Protocols for Anticancer Activity Evaluation

This assay is designed to measure the ability of a compound to inhibit the kinase activity of VEGFR-2.

-

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme. The remaining ATP is detected using a luciferase-based reagent (e.g., Kinase-Glo® MAX), where the luminescent signal is inversely proportional to the kinase activity.

-

Step-by-Step Protocol:

-

Prepare a 1x kinase assay buffer.

-

Dilute the test compounds to the desired concentrations in the assay buffer.

-

Add the diluted compounds to the wells of a 96-well plate.

-

Add the VEGFR-2 enzyme and the substrate (e.g., Poly(Glu, Tyr) 4:1) to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® MAX reagent.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition and IC50 values.[10]

-

Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Step-by-Step Protocol:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[11]

-

Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24-72 hours).

-

Add 10 µL of MTT reagent to each well.[11]

-

Incubate for 2 to 4 hours until a purple precipitate is visible.[11]

-

Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilizing solution) to each well to dissolve the formazan crystals.[11]

-

Incubate at room temperature in the dark for 2 hours.[11]

-

Measure the absorbance at 570 nm using a microplate reader.[11]

-

Calculate the percentage of cell viability and the IC50 value.

-

Caption: General workflow for the MTT cell viability assay.

Antimicrobial and Antifungal Activity

Quinoxaline derivatives have demonstrated significant potential as antimicrobial and antifungal agents, offering a promising avenue for the development of new treatments against infectious diseases.[8]

One study investigated the antibacterial activity of a quinoxaline derivative against sixty methicillin-resistant Staphylococcus aureus (MRSA) isolates.[12] The majority of the isolates showed low minimum inhibitory concentrations (MICs) for the quinoxaline compound, ranging from 1 to 4 µg/mL, indicating its promising efficacy against this drug-resistant pathogen.[12] Another study reported that two quinoxaline derivatives, compounds 25 and 31 , exhibited significant activity against most strains of Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis, with MIC values ranging from 0.25 to 1 mg/L.[13]

In terms of antifungal activity, a pentacyclic quinoxaline compound (10 ) exhibited the highest activity against both Candida albicans and Aspergillus flavus with a MIC of 16 μg/mL.[14]

Table 3: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound | Organism | MIC | Reference |

| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-4 µg/mL | [12] |

| Compound 25 | Staphylococcus aureus | 0.25-1 mg/L | [13] |

| Compound 31 | Enterococcus faecium | 0.25-1 mg/L | [13] |

| Compound 10 | Candida albicans | 16 µg/mL | [14] |

| Compound 10 | Aspergillus flavus | 16 µg/mL | [14] |

Experimental Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Principle: A standardized suspension of bacteria is inoculated into microtiter plate wells containing serial twofold dilutions of the antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after incubation.

-

Step-by-Step Protocol:

-

Prepare a stock solution of the test compound.

-

Perform serial twofold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[15][16]

-

Caption: Workflow for the broth microdilution method to determine MIC.

Antiviral Activity

The quinoxaline scaffold has also been explored for the development of antiviral agents. A notable example is the targeting of the influenza A virus non-structural protein 1 (NS1A), which is crucial for virus replication.[2] A library of quinoxaline derivatives was synthesized and evaluated for their ability to disrupt the interaction between NS1A and double-stranded RNA (dsRNA).[2] The most active compounds, 35 and 44 , exhibited IC50 values of 6.2 µM and 3.5 µM, respectively, in an in vitro fluorescence polarization assay.[2]

Table 4: Antiviral Activity of Selected Quinoxaline Derivatives

| Compound | Target | IC50 (µM) | Virus | Reference |

| 35 | NS1A-dsRNA interaction | 6.2 | Influenza A | [2] |

| 44 | NS1A-dsRNA interaction | 3.5 | Influenza A | [2] |

Neuroprotective Effects

Recent studies have highlighted the potential of quinoxaline derivatives in the treatment of neurodegenerative diseases like Alzheimer's disease.[17] These compounds have been shown to exert their neuroprotective effects through multiple mechanisms, including antioxidant activity, inhibition of acetylcholinesterase (AChE), and anti-inflammatory actions.[17]

In a study investigating new quinoxaline derivatives, compounds QX-4 and QX-6 were found to enhance neuronal viability, block Aβ-induced toxicity, reduce intracellular reactive oxygen species (ROS), and downregulate inflammatory cytokines in in vitro models of Alzheimer's disease.[17] Another study on quinolinic-based analogs, which share structural similarities with quinoxalines, demonstrated their ability to protect glial and neuronal cells from oxidative insults and reduce nitric oxide levels.[18]

Experimental Protocol for Neuronal Cell Viability Assay

Assessing the viability of neuronal cells is crucial for evaluating the neuroprotective effects of compounds.

-

Principle: Similar to the MTT assay, various fluorescent or colorimetric reagents can be used to measure the metabolic activity or membrane integrity of neuronal cells.

-

Step-by-Step Protocol (using a live-cell stain):

-

Plate neuronal cells in a suitable culture vessel (e.g., 96-well plate).

-

Treat the cells with the test compound and/or a neurotoxic agent (e.g., Aβ peptide).

-

Prepare a working solution of a live-cell stain (e.g., Calcein AM).

-

Apply the staining solution to the cells and incubate for 10-20 minutes at room temperature or 37°C.[19]

-

Remove the staining solution.

-

Optionally, add a background suppression solution.[19]

-

Analyze the sample using a fluorescence microscope or a fluorescence microplate reader.[19]

-

Caption: A simplified workflow for a neuronal cell viability assay.

Conclusion and Future Perspectives

The quinoxaline scaffold continues to be a highly valuable platform in the quest for novel and effective therapeutic agents. The diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects, underscore the immense potential of quinoxaline-based molecules. Future research in this area will likely focus on the design of more selective and potent derivatives, the exploration of novel mechanisms of action, and the development of innovative drug delivery systems to enhance their therapeutic efficacy and minimize potential side effects. The integration of computational drug design, high-throughput screening, and advanced biological evaluation techniques will undoubtedly accelerate the translation of promising quinoxaline-based compounds from the laboratory to the clinic.

References

-

Sandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

-

El-Naggar, A. M., Abdu-Allah, H. H., El-Shorbagi, A. N., & El-Sayed, M. A. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances, 11(53), 33267-33285. [Link]

-

El-Naggar, A. M., Abdu-Allah, H. H., El-Shorbagi, A. N., & El-Sayed, M. A. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances, 11(53), 33267-33285. [Link]

-

Gouda, M. A., Eldien, H. F., Girgis, A. S., & Al-Salahat, K. A. (2022). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. Archiv der Pharmazie, 355(1), 2100293. [Link]

-

Abdel-Aziz, M., & El-Azab, A. S. (2022). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Molecules, 27(10), 3249. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2021). Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives. Journal of the Iranian Chemical Society, 18(10), 2635-2647. [Link]

-

Sandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

-

El-Sayed, M. A. A., & Abdel-Aziz, M. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1144-1165. [Link]

-

You, L., Cho, E. J., Leavitt, J., Ma, L. C., Montelione, G. T., Anslyn, E. V., ... & Robertus, J. D. (2011). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & medicinal chemistry letters, 21(10), 3007-3011. [Link]

-

You, L., Cho, E. J., Leavitt, J., Ma, L. C., Montelione, G. T., Anslyn, E. V., ... & Robertus, J. D. (2011). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & medicinal chemistry letters, 21(10), 3007-3011. [Link]

-

El-Sayed, M. A. A., & Abdel-Aziz, M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623. [Link]

-

Costa, G., Nesi, G., Di Paolo, A., Taliani, S., Da Settimo, F., & Martini, C. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Molecules, 26(11), 3290. [Link]

-

World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

-

You, L., Cho, E. J., Leavitt, J., Ma, L. C., Montelione, G. T., Anslyn, E. V., ... & Robertus, J. D. (2011). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & medicinal chemistry letters, 21(10), 3007-3011. [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

-

Al-Harbi, S. A., & Al-Ghamdi, A. M. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2231–2238. [Link]

-

Syam, Y. M., Anwar, M. M., Abd El-Karim, S. S., Elokely, K. M., & Abdelwahed, S. H. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4924. [Link]

-

El-Sayed, M. A. A., & Abdel-Aziz, M. (2021). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Advances, 11(36), 22359-22372. [Link]

-

Creative Biolabs. (n.d.). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Creative Biolabs. [Link]

-

Singh, P. K., & Choudhary, B. N. (2025). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry, 12(1), 57-69. [Link]

-

Al-Harbi, S. A., & Al-Ghamdi, A. M. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2231–2238. [Link]

-

Neurofit. (n.d.). Viability and survival test. Neurofit. [Link]

-

European Commission. (2022). MIC determination by broth micro dilution using Sensititre TM plates from Thermo Scientific TM. [Link]

-

Ferreira, R. J., & Ferreira, M. J. U. (2021). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 26(16), 4987. [Link]

-

JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50932. [Link]

-

Verma, G., & Singh, P. (2023). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Molecules, 28(15), 5824. [Link]

-

ResearchGate. (n.d.). Dependence of antiviral activity against H5N1 expressed as log 1/IC50...[Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

-

Gouda, M. A., Eldien, H. F., Girgis, A. S., & Al-Salahat, K. A. (2022). Discovery of new VEGFR-2 inhibitors based on bis([7][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 114-127. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. F., & Al-Aboudi, A. F. (2023). Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus. Chemistry & Biodiversity, 20(10), e202300959. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Syam, Y. M., Anwar, M. M., Abd El-Karim, S. S., Elokely, K. M., & Abdelwahed, S. H. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4924. [Link]

-

Creative Biolabs. (n.d.). Cell Viability Assay Service. [Link]

-

El-Sayed, M. A. A., & Abdel-Aziz, M. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4149. [Link]

-

Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Semantic Scholar. (2022). Antiviral Potential of Natural Resources against Influenza Virus Infections. [Link]

-

PubMed. (2025). Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1-Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease. [Link]

-

News-Medical.Net. (2018). Evaluation of Neuronal Cell Health using Quantitative, Real-Time Live-Cell Analysis Method and Reagents. [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

-

RSC Publishing. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

-

PubMed. (2022). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). [Link]

-

PubMed. (2024). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

-

ResearchGate. (2025). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. [Link]

Sources

- 1. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ripublication.com [ripublication.com]

- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. atcc.org [atcc.org]

- 12. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 14. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. researchgate.net [researchgate.net]

- 18. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]

An In-Depth Technical Guide to Quinoxaline Derivatives as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have enabled the development of a vast library of derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of quinoxaline derivatives as potential therapeutic agents, intended for researchers and professionals in the field of drug discovery and development. We will delve into the core synthetic methodologies, from classical condensation reactions to modern green chemistry approaches, providing detailed experimental protocols. The guide will then explore the diverse therapeutic applications of these compounds, with a primary focus on their roles in oncology, antimicrobial chemotherapy, and the treatment of neurodegenerative diseases. For each therapeutic area, we will dissect the underlying mechanisms of action, supported by detailed signaling pathway diagrams, structure-activity relationship (SAR) analyses, and summaries of key preclinical data. By synthesizing technical accuracy with field-proven insights, this guide aims to serve as a valuable resource for the rational design and development of next-generation quinoxaline-based therapeutics.

Introduction to the Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoxaline nucleus is a nitrogen-containing heterocyclic system that has garnered significant attention in the pharmaceutical sciences.[1][2] Its structure, which is a bioisosteric analog of quinoline and naphthalene, provides a unique template for designing molecules with diverse pharmacological properties.[1][3]

Physicochemical Properties and Structural Features

Quinoxaline (C₈H₆N₂) is a weakly basic compound that is soluble in water.[4] The planar aromatic nature of the quinoxaline ring system allows for π-π stacking interactions with biological macromolecules, a key feature in its diverse bioactivity. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, further enhancing interactions with biological targets. The versatility of the quinoxaline scaffold lies in the ease with which it can be functionalized at various positions, allowing for the fine-tuning of its steric, electronic, and lipophilic properties to optimize therapeutic efficacy and selectivity.[3]

Historical Perspective and Emergence as a Key Pharmacophore

The therapeutic potential of quinoxaline derivatives has been recognized for decades, with early research highlighting their antimicrobial properties. Echinomycin, a quinoxaline-containing antibiotic, is known to be active against several transplantable tumors.[5] This initial discovery paved the way for extensive research into the synthesis and biological evaluation of novel quinoxaline analogs. Over the years, the therapeutic landscape of quinoxalines has expanded dramatically, with derivatives now being investigated for a multitude of diseases, including cancer, viral infections, and neurodegenerative disorders.[1][6]

Synthetic Strategies for Quinoxaline Derivatives: From Classical to Modern Approaches

The synthesis of the quinoxaline core is well-established and offers a high degree of flexibility for introducing various substituents.

The Core Synthesis: Condensation of o-Phenylenediamines and 1,2-Dicarbonyl Compounds

The most common and straightforward method for synthesizing quinoxaline derivatives is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[4][7] This reaction is versatile and can be adapted to produce a wide range of substituted quinoxalines.

The classical approaches, pioneered by Korner and Hinsberg, typically involve the reaction of 1,2-arylenediamines with 1,2-dicarbonyl compounds under acidic conditions or at high temperatures.[7] While effective, these methods often require harsh reaction conditions and long reaction times.

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for quinoxaline synthesis.[2] These include the use of various catalysts such as zinc triflate and phosphate catalysts, which can promote the reaction under milder conditions, often at room temperature and with higher yields.[1] Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of quinoxaline derivatives.[1]

Experimental Protocol: A Representative Green Synthesis of a 2,3-Disubstituted Quinoxaline Derivative

This protocol describes a zinc triflate-catalyzed synthesis of a quinoxaline derivative at room temperature, adapted from the literature.[1]

Materials:

-

Substituted o-phenylenediamine (1.1 mmol)

-

Substituted 1,2-diketone (1.0 mmol)

-

Zinc triflate (Zn(OTf)₂) (0.2 mmol)

-

Acetonitrile (CH₃CN) (5 mL)

Procedure:

-

In a round-bottom flask, dissolve the o-phenylenediamine and 1,2-diketone in acetonitrile.

-

Add zinc triflate to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired quinoxaline derivative.

Causality of Experimental Choices:

-

Catalyst: Zinc triflate is chosen for its high efficiency and environmentally friendly nature, allowing the reaction to proceed under mild conditions.[1]

-

Solvent: Acetonitrile is a suitable solvent for this reaction, and in some cases, the reaction can be performed solvent-free under microwave irradiation.[1]

-

Temperature: Room temperature is sufficient for this catalyzed reaction, which aligns with the principles of green chemistry by reducing energy consumption.

Advanced Synthetic Routes and Functionalization

Beyond the classical condensation, other methods like the Beirut reaction provide entry to quinoxaline-1,4-dioxides, which can be subsequently reduced to the corresponding quinoxalines.[7] Further functionalization of the quinoxaline core, for instance, by replacing a chlorine atom at the C-2 position with an ether linkage, allows for the synthesis of diverse libraries of compounds for biological screening.[8]

Quinoxaline Derivatives in Oncology: A Multi-Targeted Approach

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[9]

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Many quinoxaline derivatives act as selective ATP competitive inhibitors of various protein tyrosine kinases that are crucial for cancer cell proliferation and survival.[9] These include:

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

-

Epidermal Growth Factor Receptor (EGFR)

-

Src family kinases

By inhibiting these kinases, quinoxaline derivatives can disrupt downstream signaling pathways involved in angiogenesis, cell cycle progression, and metastasis.

Caption: Workflow for MIC determination by broth microdilution.

Neuroprotective Effects of Quinoxaline Derivatives in Neurodegenerative Diseases

Recent research has highlighted the potential of quinoxaline derivatives in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. [10]

Alzheimer's Disease: A Multi-faceted Pathological Challenge

Alzheimer's disease is characterized by the accumulation of β-amyloid plaques, hyperphosphorylated tau protein, oxidative stress, and neuroinflammation. [10]

Quinoxaline derivatives have been shown to exert neuroprotective effects through multiple mechanisms:

-

Antioxidant activity: Reducing intracellular reactive oxygen species (ROS). [10]* Anti-inflammatory activity: Downregulating inflammatory cytokines. [10]* Acetylcholinesterase (AChE) inhibition: Preventing the breakdown of the neurotransmitter acetylcholine. [10][11] By targeting these multiple pathogenic pathways, quinoxalines represent a promising disease-modifying therapeutic strategy for Alzheimer's. [10]

Parkinson's Disease: Protecting Dopaminergic Neurons

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the midbrain.

Some 6-aminoquinoxaline derivatives have been found to be neuroprotective in cellular and animal models of Parkinson's disease. [12]Their neuroprotective action is partly attributed to the activation of endoplasmic reticulum ryanodine receptor channels.

Key Neuroprotective Quinoxaline Compounds and Preclinical Evidence

| Compound | Disease Model | Key Findings | Reference |

| PAQ (4c) | Mouse model of Parkinson's | Attenuated neurodegeneration | |

| QX-4 | APP/PS1 transgenic mice (Alzheimer's) | Enhanced neuronal viability, blocked Aβ-induced toxicity, reduced ROS and inflammation | [10] |

Future Perspectives and Drug Development Challenges

Overcoming Challenges in Quinoxaline-Based Drug Discovery

While quinoxaline derivatives hold immense therapeutic promise, challenges remain in their development as clinical drugs. These include optimizing their pharmacokinetic properties (absorption, distribution, metabolism, and excretion), minimizing off-target effects, and managing potential toxicity. For example, the anticancer agent SAR131675, while showing significant tumor growth inhibition, was discontinued after phase II trials due to a high toxicity profile. [13]

Emerging Therapeutic Areas and Novel Targets

The versatility of the quinoxaline scaffold continues to inspire research into new therapeutic applications. Emerging areas of interest include their use as antidiabetic, anti-inflammatory, and antidepressant agents. [1][5]The ongoing exploration of novel biological targets for quinoxaline derivatives will undoubtedly lead to the discovery of new therapeutic opportunities.

References

-

Briquemont, B., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. Available at: [Link]

-

Hassan, H. A., et al. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of Chemical Health Risks. Available at: [Link]

-

Bandyopadhyay, A., & Poddar, J. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science Publishers. Available at: [Link]

-

Asolkar, T. T., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(1), 358-367. Available at: [Link]

-

Saba, E., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(14), 6892-6909. Available at: [Link]

-

Vale, N., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 691-702. Available at: [Link]

-

Abdel-hafez, S. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2947. Available at: [Link]

-

Alcaraz, M. J., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link]

-

Kaur, M., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4991. Available at: [Link]

-

Singh, P. K., & Choudhary, B. N. (2025). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry. Available at: [Link]

-

Al-Ostath, A. I., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(1), 1-18. Available at: [Link]

-

Briquemont, B., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4169. Available at: [Link]

- WO2012131080A1 - Aminoquinoxaline derivatives for treatment of neurodegenerative diseases. Google Patents.

-

Singh, P. K., & Choudhary, B. N. (2025). Exploring Novel Quinoxaline Derivatives as Potent Antiviral Agents: Synthesis and Biological Insights. ResearchGate. Available at: [Link]

-

Sartorelli, A. C., et al. (2001). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Current Medicinal Chemistry, 8(1), 45-56. Available at: [Link]

-

Singh, P. K., & Choudhary, B. N. (2025). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. ResearchGate. Available at: [Link]

-

Al-Ostath, A. I., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(1), 1-18. Available at: [Link]

-

El-Gendy, M. A., et al. (2025). Synthesis and antimicrobial activity of certain novel quinoxalines. ResearchGate. Available at: [Link]

-

El-Sayed, M. A. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7624. Available at: [Link]

-

Kumar, A., et al. (2025). Comprehensive Review on Versatile Pharmacology of Quinoxaline Derivative. ResearchGate. Available at: [Link]

-

Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. Available at: [Link]

-

El-Sayed, M. A. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7624. Available at: [Link]

-

Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022). Taylor & Francis. Available at: [Link]

-

El-Damasy, A. K., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8697. Available at: [Link]

-

A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). PubMed. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mtieat.org [mtieat.org]

- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journalajrb.com [journalajrb.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. WO2012131080A1 - Aminoquinoxaline derivatives for treatment of neurodegenerative diseases - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Morpholino(quinoxalin-6-yl)methanone

Introduction

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] The inherent structural features of the quinoxaline scaffold have led to a broad spectrum of biological activities, including but not limited to anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2] The versatility of the quinoxaline ring system allows for diverse functionalization, enabling the modulation of its physicochemical and pharmacological properties.

This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of a specific quinoxaline derivative, Morpholino(quinoxalin-6-yl)methanone . This compound integrates the recognized pharmacophore of the quinoxaline nucleus with a morpholine moiety through an amide linkage, a common strategy in drug design to enhance solubility and biological activity. These detailed protocols are intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, quinoxalin-6-carboxylic acid. This is followed by an amide coupling reaction with morpholine.

Part 1: Synthesis of Quinoxalin-6-carboxylic acid

The synthesis of quinoxalin-6-carboxylic acid can be achieved through the condensation of 3,4-diaminobenzoic acid with glyoxal.

Materials and Reagents:

-

3,4-Diaminobenzoic acid

-

Glyoxal (40% solution in water)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Activated charcoal

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzoic acid in a mixture of ethanol and water.

-

Condensation: Slowly add an equimolar amount of glyoxal solution to the flask.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Neutralization and Precipitation: After completion of the reaction, cool the mixture to room temperature. Carefully neutralize the solution with a dilute solution of sodium hydroxide to precipitate the product.

-

Purification: Filter the crude product and wash it with cold water. For further purification, the crude product can be dissolved in a dilute HCl solution, treated with activated charcoal to remove colored impurities, and then reprecipitated by adjusting the pH with NaOH.

-

Drying: Dry the purified quinoxalin-6-carboxylic acid in a vacuum oven.

Part 2: Amide Coupling of Quinoxalin-6-carboxylic acid with Morpholine

The final step involves the formation of an amide bond between quinoxalin-6-carboxylic acid and morpholine. This can be achieved by first converting the carboxylic acid to its more reactive acid chloride derivative.[3]

Materials and Reagents:

-

Quinoxalin-6-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Morpholine

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

Acid Chloride Formation: Suspend quinoxalin-6-carboxylic acid in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Reflux the mixture for 2-3 hours until the starting material is consumed (monitored by TLC).[3]

-

Removal of Excess Reagent: Remove the excess thionyl chloride and DCM under reduced pressure.

-

Amidation: Dissolve the resulting crude quinoxalin-6-carbonyl chloride in anhydrous DCM and cool the solution to 0 °C. Add a solution of morpholine and triethylamine in DCM dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Synthesis Workflow Diagram:

Caption: Synthetic route for this compound.

Characterization of this compound

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.[4][5]

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the proton environment and confirm the structure. | Signals corresponding to the protons of the quinoxaline and morpholine rings. |

| ¹³C NMR | To identify all unique carbon atoms in the molecule.[6] | Resonances for the carbons of the quinoxaline core, the morpholine ring, and the carbonyl group. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound.[7] | A molecular ion peak corresponding to the calculated mass of C₁₃H₁₃N₃O₂. |

| FT-IR Spectroscopy | To identify functional groups. | Characteristic absorption bands for the C=O (amide) and C-N bonds. |

| Melting Point | To assess the purity of the compound. | A sharp and defined melting point range. |

| Purity (HPLC) | To determine the percentage purity of the final compound. | A single major peak indicating high purity. |

Biological Evaluation Protocols

Based on the known biological activities of quinoxaline derivatives, the synthesized this compound can be evaluated for its potential anticancer and antiviral effects.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[8][9]

Materials and Reagents:

-

Human cancer cell line (e.g., A549 - lung carcinoma, HeLa - cervical cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compound (this compound)

-

Positive control (e.g., Doxorubicin)

Step-by-Step Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with fresh medium containing different concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[10]

-